2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester

Beschreibung

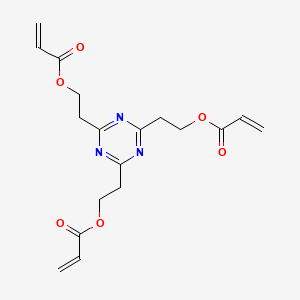

2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester is a triazine-based acrylate ester compound characterized by a central 1,3,5-triazine ring core substituted with three propenoic acid (acrylic acid) ester groups via ethanediyl linkages. The compound is part of a broader class of multi-functional acrylates used in industrial formulations.

Hazard data from safety documentation indicates risks including skin sensitization (H317), serious eye damage (H318), organ toxicity with prolonged exposure (H373), and aquatic toxicity (H412) .

Eigenschaften

CAS-Nummer |

67893-00-9 |

|---|---|

Molekularformel |

C18H21N3O6 |

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

2-[4,6-bis(2-prop-2-enoyloxyethyl)-1,3,5-triazin-2-yl]ethyl prop-2-enoate |

InChI |

InChI=1S/C18H21N3O6/c1-4-16(22)25-10-7-13-19-14(8-11-26-17(23)5-2)21-15(20-13)9-12-27-18(24)6-3/h4-6H,1-3,7-12H2 |

InChI-Schlüssel |

GAZROXINNVTWDF-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |

Kanonische SMILES |

C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |

Andere CAS-Nummern |

67893-00-9 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester |

| Synonyms | Tris(2-hydroxyethyl) isocyanurate trimethacrylate; tris(2-methylpropenoic acid)[2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl]tri(2,1-ethanediyl) ester |

| CAS Number | 35838-12-1 |

| Molecular Formula | C21H27N3O9 |

| Molecular Weight | 465.45 g/mol |

| EINECS Number | 252-747-9 |

Preparation Methods

General Synthetic Route

The synthesis of 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester typically involves a multi-step esterification process:

- Starting Material : The key precursor is tris(2-hydroxyethyl) isocyanurate (a trihydroxy-functionalized 1,3,5-triazine derivative).

- Esterification Reaction : This triol is reacted with methacrylic acid or methacryloyl chloride to form the triester.

- Catalysis and Conditions : The reaction is usually catalyzed by acid catalysts or base catalysts under controlled temperature conditions to avoid premature polymerization.

- Purification : The crude product is purified by washing, distillation, and filtration to remove unreacted starting materials and by-products.

Specific Preparation Protocols

Stepwise Esterification

- Reaction Setup : Tris(2-hydroxyethyl) isocyanurate is dissolved in an inert solvent such as toluene or tetrahydrofuran.

- Addition of Methacrylic Acid : Methacrylic acid is added slowly under stirring.

- Catalyst : Acid catalysts like p-toluenesulfonic acid or sulfuric acid may be used.

- Temperature : The mixture is heated to 80-100 °C and maintained for 4-8 hours.

- Removal of Water : Water formed during esterification is continuously removed by azeotropic distillation to drive the reaction forward.

- Post-Reaction Processing : After completion, the reaction mixture is cooled, washed multiple times with water to remove acid residues, and the organic phase is separated.

- Solvent Removal : The solvent is removed under reduced pressure.

- Final Purification : The product is filtered and dried under vacuum.

This method yields a high-purity triester suitable for polymerization applications.

Industrial Scale Preparation

An industrially feasible method reported involves:

- Raw Materials : Tris(2-hydroxyethyl) isocyanurate and methacrylic acid.

- Reaction Conditions : Heated at 80-100 °C with continuous stirring for 4-8 hours.

- Washing and Separation : The reaction mixture is washed 3-5 times to remove impurities.

- Distillation : Decompression distillation removes residual solvents.

- Filtration : Pressurized filtration yields a pure triester mixture.

- Control of Product Composition : The process allows adjustment of the ratio of triester to diester by controlling reaction time and temperature, enabling tuning of chemical properties.

Alternative Synthetic Routes

- Use of Methacryloyl Chloride : Instead of methacrylic acid, methacryloyl chloride can be reacted with the triol under base conditions (e.g., pyridine or triethylamine) to form the triester with higher reaction rates and yields.

- Phase Transfer Catalysis : Potassium cyanate condensation with ω-halogeno-alkyl methacrylates under phase transfer catalysis can produce related isocyanurate acrylate derivatives, which can be further converted to the target triester.

Comparative Data Table of Preparation Conditions

| Parameter | Method 1: Acid-Catalyzed Esterification | Method 2: Industrial Large-Scale Process | Method 3: Acyl Chloride Route |

|---|---|---|---|

| Starting Material | Tris(2-hydroxyethyl) isocyanurate | Same | Same |

| Esterifying Agent | Methacrylic acid | Methacrylic acid | Methacryloyl chloride |

| Catalyst | p-Toluenesulfonic acid or sulfuric acid | None or acid catalyst | Base (pyridine or triethylamine) |

| Temperature | 80-100 °C | 80-100 °C | 0-25 °C (low temperature) |

| Reaction Time | 4-8 hours | 4-8 hours | 1-3 hours |

| Water Removal | Azeotropic distillation | Washing and distillation | Not applicable (HCl gas evolved) |

| Purification | Washing, filtration, drying | Washing, decompression distillation, filtration | Washing, filtration |

| Yield | High | High | Very high |

| Scalability | Laboratory to pilot scale | Industrial scale | Laboratory to pilot scale |

Research Findings and Notes

- The reaction temperature and time critically influence the degree of esterification and the ratio of triester to diester impurities.

- Removal of water during esterification is essential to drive the reaction to completion and achieve high purity.

- The use of methacryloyl chloride increases reaction speed but requires careful handling due to its reactivity and generation of HCl.

- Industrial processes emphasize multiple washing steps and solvent removal under reduced pressure to ensure product purity suitable for polymer applications.

- The triester product exhibits enhanced mechanical and chemical resistance when used as a crosslinking monomer in polymer formulations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester undergoes several types of chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form cross-linked polymers.

Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.

Addition Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Conducted using dilute hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

Polymerization: Cross-linked polymers with high thermal and mechanical stability.

Addition Reactions: Various substituted acrylate derivatives.

Hydrolysis: Isocyanuric acid and acrylic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester is primarily utilized as a cross-linking agent in the synthesis of polymers and copolymers. Its ability to undergo free radical polymerization allows for the creation of materials with enhanced thermal and mechanical stability.

Case Study: Polymer Synthesis

A study demonstrated that incorporating this compound into polymer formulations significantly improved tensile strength and thermal resistance compared to conventional acrylates. The resulting materials exhibited superior performance in high-temperature applications.

Biology

In biological applications, this compound is explored for its role in developing hydrogels for drug delivery systems. The hydrophilic nature of the cross-linked networks formed from this ester allows for controlled release of therapeutic agents.

Case Study: Drug Delivery Systems

Research has shown that hydrogels synthesized using 2-Propenoic acid derivatives can effectively encapsulate and release anti-cancer drugs over extended periods. This controlled release mechanism enhances the therapeutic efficacy while minimizing side effects.

Medicine

The biomedical potential of this compound extends to tissue engineering and wound healing applications. Its biocompatibility and ability to form stable networks make it suitable for scaffolding materials that support cell growth and tissue regeneration.

Case Study: Tissue Engineering

A study involving scaffold materials made from this compound indicated promising results in promoting cell adhesion and proliferation in vitro. These scaffolds were further tested in vivo for skin regeneration applications with positive outcomes.

Industry

In industrial settings, 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester is used in the production of coatings , adhesives , and sealants due to its excellent adhesion properties and durability.

Case Study: Coating Formulations

Industrial formulations incorporating this compound have been shown to enhance the adhesion strength of coatings on various substrates while providing resistance to environmental factors such as moisture and UV radiation.

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester primarily involves the formation of cross-linked networks through polymerization. The acrylate groups react with free radicals to form covalent bonds, resulting in a three-dimensional polymer network. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials .

Vergleich Mit ähnlichen Verbindungen

Key Differences:

Core Structure: The target compound’s triazine core offers superior thermal stability compared to isocyanurate-based analogues, which may degrade at lower temperatures due to weaker ring bonds . The homopolymer in lacks a triazine ring, instead relying on a methano-indenyl backbone, reducing reactivity but enhancing mechanical flexibility .

Hazard Profile :

- The triazine acrylate exhibits marked organ toxicity (H373) and aquatic toxicity (H412), whereas the homopolymer’s polymeric nature likely mitigates acute toxicity risks .

Functionality :

- The triazine trione derivative’s ketone groups increase polarity, favoring solubility in polar solvents, while the acrylate esters in the target compound enhance UV reactivity for crosslinking applications .

Biologische Aktivität

2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester (CAS Number: 68845-21-6) is a compound derived from the triazine family, known for its diverse biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 417.46 g/mol. The structure consists of three 2-propenoate groups attached to a central triazine core, which is crucial for its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of 1,3,5-triazines exhibit significant antimicrobial activity. The presence of the triazine ring enhances the compound's ability to inhibit bacterial growth and fungal infections. For instance, studies have shown that triazine derivatives can effectively combat pathogens such as Staphylococcus aureus and Candida albicans .

2. Anticancer Activity

Triazine compounds have been investigated for their potential anticancer properties. They have been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways. Specific studies highlight the ability of certain triazine derivatives to inhibit tumor growth in various cancer models .

3. Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Research suggests that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Table: Summary of Biological Activities

The biological activities of 2-propenoic acid derivatives are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazine derivatives often act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Cytokine Modulation : The anti-inflammatory effects are likely due to the modulation of signaling pathways that regulate cytokine production.

Q & A

Q. What synthetic routes are recommended for synthesizing Tris(2-acryloyloxyethyl) isocyanurate, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: The compound is typically synthesized via esterification of tris(2-hydroxyethyl) isocyanurate (THEIC) with acryloyl chloride. Key steps include:

- Step 1: Dissolve THEIC in anhydrous dichloromethane under nitrogen.

- Step 2: Add acryloyl chloride dropwise with a catalyst (e.g., triethylamine) at 0–5°C to suppress side reactions like oligomerization.

- Step 3: Stir for 12–24 hours at room temperature, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Tips: - Maintain stoichiometric excess of acryloyl chloride (≥3.5:1 molar ratio) to ensure complete esterification.

- Monitor reaction progress using thin-layer chromatography (TLC) to detect unreacted THEIC or mono-/di-ester intermediates.

Reference: Synthesis protocols align with industrial-grade methods for triacrylate derivatives .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of Tris(2-acryloyloxyethyl) isocyanurate?

Methodological Answer:

- 1H NMR: Peaks at δ 5.8–6.4 ppm (acrylate protons: CH₂=CH–), δ 4.3–4.5 ppm (–OCH₂CH₂O–), and absence of hydroxyl (–OH) signals confirm esterification .

- FTIR: Absorbance at 1720 cm⁻¹ (C=O stretch of acrylate), 1635 cm⁻¹ (C=C stretch), and 1550 cm⁻¹ (triazine ring vibrations) .

- DEPT-135 NMR: Differentiates between CH, CH₂, and CH₃ groups, verifying the triazine backbone and ester linkages.

| Technique | Key Peaks | Purpose |

|---|---|---|

| 1H NMR | δ 6.1–6.4 (m) | Confirm acrylate groups |

| FTIR | 1720 cm⁻¹ | Ester C=O stretch |

| 13C NMR | 165 ppm | Triazine C=N |

Intermediate Research Questions

Q. How does the triazine core influence the thermal stability of UV-cured polymers derived from this compound?

Methodological Answer: The triazine ring enhances thermal stability via:

- Resonance stabilization: Delocalized π-electrons in the triazine core reduce thermal degradation.

- Crosslinking density: Three acrylate groups per molecule increase network rigidity.

Experimental Validation: - TGA: Decomposition onset at ~280°C (N₂ atmosphere) for homopolymers, compared to ~220°C for monoacrylate analogues.

- DSC: Glass transition temperature (Tg) of 120–140°C, indicating high crosslink density .

Q. What strategies mitigate oxygen inhibition during photopolymerization of this triacrylate monomer?

Methodological Answer:

- Inert Atmosphere: Conduct reactions under nitrogen or argon to suppress peroxyl radical formation.

- Co-initiators: Add tertiary amines (e.g., N-methyl diethanolamine) to scavenge oxygen.

- High-intensity UV: Use light sources >300 mW/cm² to accelerate curing, reducing oxygen diffusion time.

Data Note: Oxygen inhibition reduces conversion efficiency by 15–30% in air vs. inert conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Tris(2-acryloyloxyethyl) isocyanurate in radical polymerization?

Methodological Answer:

- DFT Calculations: Model the electron density of acrylate groups to predict radical addition kinetics.

- Molecular Dynamics (MD): Simulate crosslinking behavior by analyzing monomer mobility in pre-gelation phases.

Key Findings: - The electron-withdrawing triazine core lowers acrylate LUMO energy, enhancing reactivity with initiating radicals .

Q. How do conflicting reports on esterification yields (60–85%) arise, and how can reproducibility be improved?

Data Contradiction Analysis:

- Source 1: 85% yield (strict anhydrous conditions, excess acryloyl chloride) .

- Source 2: 60% yield (traces of moisture leading to hydrolysis).

Resolution: - Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- Replace traditional workup (water washing) with solvent extraction (hexane/ethyl acetate) to preserve product stability.

Q. What advanced characterization methods resolve ambiguities in branching vs. linear crosslinking in polymers derived from this monomer?

Methodological Answer:

- Solid-state NMR: 13C CP/MAS detects branching via quaternary carbon signals.

- Swelling Tests: Compare equilibrium swelling ratios in THF; lower swelling indicates higher crosslink density.

- Rheology: Frequency sweeps (0.1–100 Hz) reveal storage modulus (G') plateaus indicative of network formation.

Q. What toxicological assessments are critical for handling this compound in laboratory settings?

Safety Protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.